Rifapentine N-Oxide
Description
Rifapentine N-Oxide is a metabolite or derivative of rifapentine, a long-acting rifamycin-class antibiotic used primarily for tuberculosis (TB) treatment. Rifapentine itself is metabolized via deacetylation to 25-desacetylrifapentine, which retains antimicrobial activity . This article synthesizes data from rifapentine, its metabolites, and analogous N-oxide compounds to infer properties of this compound.
Properties
Molecular Formula |
C47H64N4O13 |
|---|---|
Molecular Weight |
893.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O13/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-50-18-20-51(60,21-19-50)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,64-44)62-22-17-33(61-9)26(3)43(63-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
InChI Key |
PEVPVBMMKTYZLR-GZAUEHORSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CC[N+](CC5)(C6CCCC6)[O-])/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CC[N+](CC5)(C6CCCC6)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine N-Oxide typically involves the oxidation of rifapentine. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of rifapentine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Analytical Methods and Impurity Profiling
A validated HPLC method quantifies Rifapentine N-Oxide in drug formulations . Key parameters:
| Compound | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
|---|---|---|
| This compound | 0.38 | 0.38 |
| 3-Formyl Rifamycin | 0.82 | 0.82 |
| Rifapentine Quinone | 0.39 | 0.39 |
| Rifapentine (Active) | 1.00 | 1.00 |
Chromatographic Conditions
-
Column: Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5μm).
-
Mobile Phase: Gradient of sodium dihydrogen phosphate and acetonitrile.
Stability and Metabolism
Degradation Pathways
this compound is a stable impurity but participates in further reactions:
-
Reduction : Can revert to Rifapentine under reducing conditions (e.g., sodium bisulfite) .
-
Oxidative Conversion : Forms quinone derivatives in aqueous media, as observed in rifampicin degradation studies .
Biological Metabolism
In vitro studies show:
-
This compound is a minor metabolite in human hepatocytes, with primary pathways involving quinone formation .
-
Its activation of the Pregnane X Receptor (PXR) is weaker than rifampicin but stronger than 25-desacetylrifampicin .
Biological Activity and Toxicity
PXR Activation Potency
| Compound | PXR Activation (Relative to Rifampicin) |
|---|---|
| 3-Formyl Rifamycin | 1.7 |
| Rifampicin Quinone | 1.3 |
| Rifampicin | 1.0 |
| This compound | 0.8 |
| 25-Desacetylrifampicin | 0.5 |
Toxicity Profile
-
Acute toxicity data is limited, but this compound is classified as non-hazardous under standard conditions .
Regulatory and Quality Control Standards
ICH Guidelines Compliance
The HPLC method for this compound quantification adheres to ICH Q2(R1) validation criteria, with demonstrated specificity (RRT 0.38 ± 0.02) and linearity (r² > 0.99) .
Scientific Research Applications
Rifapentine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial properties and its effects on bacterial RNA polymerase.
Medicine: Explored for its potential use in treating drug-resistant tuberculosis and other bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry .
Mechanism of Action
Rifapentine N-Oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and ultimately leading to bacterial cell death. The molecular targets include the beta subunit of bacterial RNA polymerase, and the pathways involved are those related to bacterial transcription and protein synthesis .
Comparison with Similar Compounds
Comparison with Rifapentine and Other Rifamycins
Pharmacokinetic Profile
- Rifapentine : Exhibits a prolonged half-life (13.2–14.1 hours) and dose-linear PK, with steady-state exposure predictable from single-dose data. Its metabolite, 25-desacetylrifapentine, has a half-life of 13.3–24.3 hours .
- Rifapentine N-Oxide (Inferred) : If analogous to sorafenib N-oxide, it may show increased brain penetration (e.g., sorafenib N-oxide brain AUC increased by 50.9% vs. parent drug) and altered plasma exposure. Stability in acidic environments (e.g., with isoniazid) may differ, as rifapentine degrades up to 30% at pH 2 .
Table 1: Pharmacokinetic Comparison
Antimicrobial Activity
- Rifapentine : Bactericidal activity against Mycobacterium tuberculosis (MIC ~0.015–0.06 µg/mL), superior to rifabutin at equal concentrations .
- 25-Desacetylrifapentine : Comparable to rifampicin (MIC ~0.03–0.12 µg/mL) but less potent than rifapentine .
- This compound (Inferred) : Likely retains activity against rifamycin-susceptible strains, though potency may vary. Rifampicin-resistant strains (MIC ≥32 µg/mL) show cross-resistance to rifapentine and rifabutin, suggesting similar limitations for this compound .
Comparison with Other N-Oxide Compounds
N-Oxide derivatives often exhibit altered PK and tissue distribution:
- Sorafenib N-Oxide : 51.4% higher brain Cmax and 50.9% higher brain AUC vs. sorafenib, suggesting enhanced CNS penetration .
- This compound (Inferred) : May similarly improve bioavailability in specific tissues or reduce pH-dependent degradation, enhancing stability when co-administered with isoniazid .
Q & A
Basic Research Questions
Q. What methodologies are recommended for the structural identification and characterization of Rifapentine N-Oxide in preclinical studies?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is widely used. New compounds require detailed spectral data (¹H, ¹³C NMR, HR-MS) and elemental analysis, while known compounds should cross-reference published data .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
- Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Method validation should include linearity (e.g., 0.1–50 µg/mL), precision (<15% RSD), and recovery rates (>80%). Internal standards like deuterated analogs improve accuracy .
Q. What in vitro models are used to evaluate the antimicrobial efficacy of this compound against Mycobacterium tuberculosis?
- Answer : Minimum Inhibitory Concentration (MIC) assays in Middlebrook 7H9 broth or Lowenstein-Jensen agar are standard. Include positive controls (rifampicin) and account for drug solubility (e.g., dimethyl sulfoxide as a solvent). Cell viability assays (e.g., CCK-8) assess cytotoxicity in human-derived macrophages .
Advanced Research Questions
Q. How can population pharmacokinetic (PopPK) models address variability in this compound exposure across patient subgroups?
- Answer : Nonlinear Mixed-Effects Modeling (NONMEM) identifies covariates (e.g., CYP3A4 polymorphisms, body weight) impacting clearance. Bayesian estimation in software like Monolix optimizes dosing regimens. Validate models using bootstrap analysis and visual predictive checks .
Q. What experimental strategies mitigate confounding effects of genetic polymorphisms (e.g., CYP3A4*22) on this compound metabolism?
- Answer : Genotype-stratified clinical trials or in vitro hepatocyte models with CRISPR-edited CYP3A4 variants isolate metabolic effects. Measure metabolite ratios (this compound/Rifapentine) via LC-MS/MS to quantify enzyme activity .
Q. How should auto-induction of this compound’s metabolism be incorporated into longitudinal study designs?
- Answer : Use staggered dosing cohorts (e.g., daily vs. weekly administration) with serial plasma sampling. Quantify CYP3A4 mRNA levels (qRT-PCR) and correlate with clearance rates. Nonlinear regression models adjust for time-dependent enzyme induction .
Q. What combinatorial approaches are methodologically robust for studying this compound synergism with antiretroviral drugs?
- Answer : Fractional Inhibitory Concentration Index (FICI) assays in HIV/TB co-infection models (e.g., THP-1 macrophages infected with Mycobacterium tuberculosis and HIV-1). Synergy is defined as FICI ≤0.5. Include isobologram analysis for dose-response validation .
Q. How can contradictory data on this compound’s efficacy in murine vs. primate models be resolved?
- Answer : Meta-analysis with species-specific covariates (e.g., drug-protein binding differences, immune response kinetics). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Replicate key experiments under standardized conditions (e.g., diet, housing) .
Methodological Considerations
- Data Contradictions : Use Bland-Altman plots to assess inter-study variability and hierarchical regression to adjust for confounding variables (e.g., assay protocols) .
- Replication : Follow NIH preclinical guidelines for animal studies (e.g., sample size justification, blinding) and report raw data in supplementary materials .
- Statistical Rigor : Pre-specify endpoints in protocols; use adaptive trial designs for interim analyses. Address missing data via multiple imputation or sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
